molecular formula C28H25N5O4 B11143939 6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11143939
M. Wt: 495.5 g/mol
InChI Key: ZAJLQKBCISPNKA-UHFFFAOYSA-N
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Description

2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with 4-methoxybenzylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrimidine or benzylamine moieties. Examples include:

Uniqueness

What sets 2-imino-N,1-bis(4-methoxybenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide apart is its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more effective and targeted applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C28H25N5O4

Molecular Weight

495.5 g/mol

IUPAC Name

6-imino-N,7-bis[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H25N5O4/c1-36-20-10-6-18(7-11-20)16-30-27(34)22-15-23-26(31-24-5-3-4-14-32(24)28(23)35)33(25(22)29)17-19-8-12-21(37-2)13-9-19/h3-15,29H,16-17H2,1-2H3,(H,30,34)

InChI Key

ZAJLQKBCISPNKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)OC

Origin of Product

United States

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